2-Chlorobenzaldehyde glycolylhydrazone
CAS No.:
Cat. No.: VC13968624
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2O2 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-8-4-2-1-3-7(8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14) |
| Standard InChI Key | LUJWZKMGSAFNNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CO)Cl |
Introduction
Structural and Molecular Characteristics
2-Chlorobenzaldehyde glycolylhydrazone belongs to the hydrazone class, featuring a benzene ring substituted with a chlorine atom at the ortho position and a glycolylhydrazone moiety (-NH-N=C-O-CH-OH). Its IUPAC name is N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide, reflecting the connectivity of its functional groups. The molecular weight is 212.63 g/mol, with a density of approximately 1.248 g/cm at 20°C, inferred from its precursor, 2-chlorobenzaldehyde .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 212.63 g/mol | |
| IUPAC Name | N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide | |
| Density | ~1.248 g/cm |
The compound’s hydrazone group confers planar geometry, facilitating π-π interactions and hydrogen bonding, which are critical for its chemical reactivity and potential biological interactions .
Synthesis and Reaction Pathways
The synthesis of 2-chlorobenzaldehyde glycolylhydrazone involves a condensation reaction between 2-chlorobenzaldehyde and glycol hydrazine. This process typically occurs under acidic or neutral conditions, with the aldehyde group of 2-chlorobenzaldehyde reacting with the hydrazine group to form a hydrazone linkage.
Reaction Mechanism:
The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the stable hydrazone . Optimal yields are achieved at temperatures between 60–80°C in ethanol or methanol solvents.
Physicochemical Properties
The compound’s properties are influenced by its chlorobenzene and hydrazone moieties:
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Solubility: Limited solubility in water (1.47 g/L at 20°C) but higher in polar organic solvents like ethanol .
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Thermal Stability: Decomposes above 500°C, with an auto-ignition temperature of 360°C .
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Acidity: Exhibits weak acidity (pH ~3.7 in dilute solutions) due to the hydroxyl group in the glycolyl moiety .
These properties make it suitable for reactions requiring moderate temperatures and organic media.
Biological Activities and Biomedical Applications
While direct studies on 2-chlorobenzaldehyde glycolylhydrazone are sparse, related hydrazones and chlorobenzaldehyde derivatives exhibit notable bioactivity:
Enzyme Inhibition
2-Chlorobenzaldehyde derivatives inhibit enzymes like maize α-amylase, suggesting antidiabetic potential. A study found that Schiff bases of 2-chlorobenzaldehyde reduced α-amylase activity by 70–80% at 50 μM concentrations . This inhibition mechanism likely involves binding to the enzyme’s active site via hydrogen bonding .
Anticancer Activity
Hydrazones are explored for their anticancer properties due to their ability to chelate metal ions and generate reactive oxygen species (ROS). While specific data on 2-chlorobenzaldehyde glycolylhydrazone is lacking, analogous compounds induce apoptosis in cancer cell lines .
Table 2: Biological Activities of Analogous Compounds
Future Research Directions
Key gaps in knowledge include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume